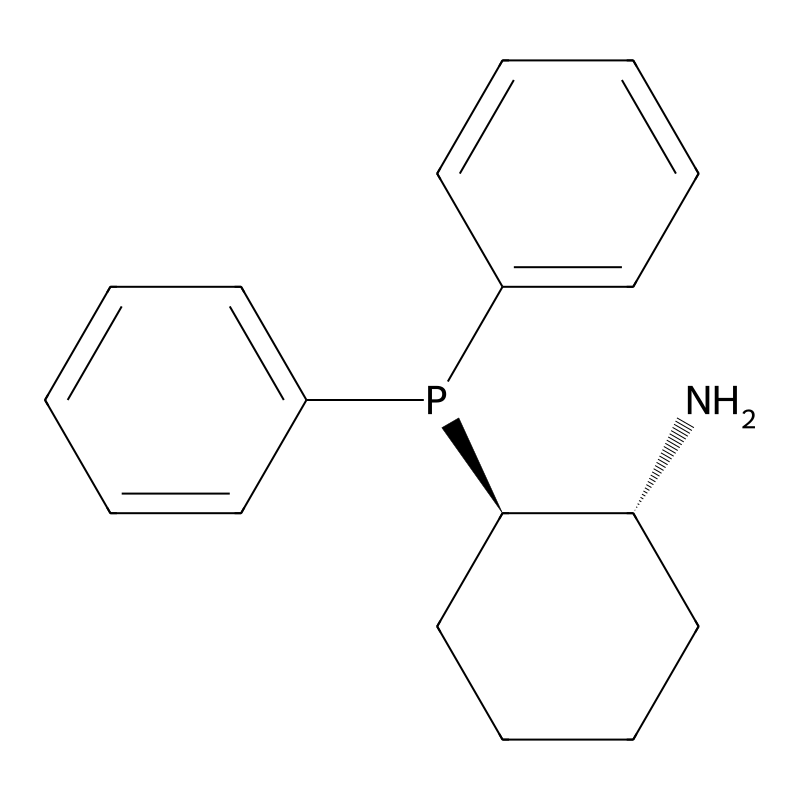

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine

Content Navigation

Ligand design for metal-ligand bifunctional catalysis demands both soft phosphorus and hard N-H donors. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine meets this need with a hemilabile P,N-chelate. • Enables Noyori-type hydrogenations & high regiocontrol in allylic substitutions • Primary amine for custom iminophosphine library synthesis • Stable to oxidation, configurationally robust. Sourced with verified purity for immediate global delivery.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1R,2R)-2-(Diphenylphosphino)cyclohexanamine is a highly versatile, chiral bidentate P,N-ligand built on a trans-1,2-cyclohexane backbone. By pairing a soft diphenylphosphino donor with a hard primary amine donor, it provides a unique hemilabile coordination environment that stabilizes transition metals (such as Pd, Ru, Rh, and Ir) across multiple oxidation states. In procurement and process chemistry, this compound is highly valued not only as a direct ligand for metal-ligand bifunctional catalysis but also as a configurationally stable, oxidation-resistant chiral synthon. Its primary amine acts as a reactive handle, allowing rapid diversification into custom iminophosphine or aminodiphosphine ligand libraries for high-throughput asymmetric catalyst screening [1].

Research Fit

Substituting (1R,2R)-2-(Diphenylphosphino)cyclohexanamine with standard C2-symmetric ligands compromises both catalytic mechanism and synthetic versatility. Replacing it with standard 1,2-diaminocyclohexane (DACH) derivatives removes the soft phosphorus donor, severely reducing the ligand's ability to stabilize low-valent metal intermediates like Pd(0) or Rh(I). Conversely, substituting with symmetric P,P-ligands (e.g., BINAP) eliminates the hard primary amine, which is strictly required for metal-ligand bifunctional proton-transfer mechanisms (such as Noyori-type hydrogenations) and for electronic desymmetrization in allylic alkylations. Furthermore, utilizing N-alkylated analogs of this compound blocks the primary amine's nucleophilicity, entirely preventing its use as a precursor for Schiff base condensation into proprietary iminophosphine catalysts [1].

Substitution Risk

Oxidation Stability & Configurational Purity

A major challenge in procuring and handling chiral phosphines is their susceptibility to spontaneous oxidation. (1R,2R)-2-(Diphenylphosphino)cyclohexanamine demonstrates anomalously high stability toward oxidation at the phosphorus atom compared to standard aliphatic phosphines. This stability allows the compound to be efficiently resolved with tartaric acid to an enantiomeric excess of >99% ee without significant degradation [1].

| Evidence Dimension | Enantiomeric excess and handling stability |

| Target Compound Data | >99% ee with high resistance to P-oxidation |

| Comparator Or Baseline | Standard aliphatic P,P-ligands (prone to rapid atmospheric oxidation) |

| Quantified Difference | Enables isolation at >99% ee under standard acidic resolution conditions without specialized anaerobic environments |

| Conditions | Resolution via tartaric acid under acidic conditions |

High oxidation resistance simplifies benchtop handling and storage, reducing batch-to-batch ligand degradation and lowering procurement waste.

Iminophosphine Library Precursor

The primary amine group of (1R,2R)-2-(Diphenylphosphino)cyclohexanamine serves as a highly efficient nucleophilic handle. It undergoes rapid condensation with various aldehydes to form a library of iminophosphine ligands in good to excellent yields. When complexed with [Pd(C3H5)Cl]2, these derived catalysts promote the enantioselective allylic substitution of 1,3-diphenyl-2-propenyl acetate with diethyl malonate, achieving high enantioselectivity driven by the electronic trans-effect asymmetry of the P,N-chelate [1].

| Evidence Dimension | Ligand library derivatization yield and catalytic ee% |

| Target Compound Data | Good to excellent derivatization yields; high ee% in subsequent Pd-catalysis |

| Comparator Or Baseline | N-alkylated aminophosphines or symmetric DACH derivatives |

| Quantified Difference | Primary amine allows quantitative Schiff base condensation, which is impossible with N-alkylated or symmetric P,P comparators |

| Conditions | Synthesis of iminophosphines followed by Pd-catalyzed allylic alkylation |

Procuring this specific primary amine allows R&D teams to generate an entire proprietary library of tunable P,N-ligands from a single chiral starting material.

Electronic Desymmetrization Effect

The combination of a soft diphenylphosphino group and a hard primary amine on a rigid cyclohexane backbone provides strong electronic desymmetrization. This hard-soft bidentate coordination creates distinct trans-influences at the metal center, which is critical for controlling the regioselectivity of incoming nucleophiles in cross-coupling and allylic substitution reactions, outperforming symmetric ligands that cannot provide this electronic bias [1].

| Evidence Dimension | Electronic trans-influence and regiocontrol |

| Target Compound Data | Distinct hard (N) / soft (P) donor trans-effects |

| Comparator Or Baseline | C2-symmetric P,P-ligands (e.g., BINAP) or N,N-ligands (e.g., DACH) |

| Quantified Difference | Provides orthogonal electronic environments at the metal center, enabling regioselective nucleophilic attack |

| Conditions | Transition metal (Pd, Ru) complexation and catalytic cycle intermediates |

Buyers targeting highly regioselective transformations require the specific electronic push-pull dynamics that only a mixed P,N-ligand can provide.

Iminophosphine Ligand Libraries

Due to its reactive primary amine and oxidation-resistant phosphine, this compound is the ideal starting material for synthesizing diverse iminophosphine ligands via straightforward Schiff base condensation. It is the right choice for R&D groups conducting high-throughput screening of P,N-ligands for new asymmetric methodologies [1].

Asymmetric Allylic Alkylation

Where symmetric P,P-ligands fail to provide adequate regiocontrol, the distinct electronic trans-effects of this P,N-chelate (and its imine derivatives) make it highly effective for palladium-catalyzed enantioselective allylic substitutions, ensuring high regioselectivity and enantiomeric excess [1].

Bifunctional Hydrogenation

The presence of the primary amine allows this ligand to participate in Noyori-type bifunctional catalysis. It is highly suitable for complexation with Ru, Rh, or Ir to form catalysts where the N-H proton actively participates in the asymmetric reduction of polar double bonds, such as ketones and imines [1].

Application Fit

XLogP3

Wikipedia

Explore Compound Types